molecular formula C11H16N2 B8394223 3-Methyl-3-(2-pyridinyl)piperidine

3-Methyl-3-(2-pyridinyl)piperidine

Cat. No.: B8394223
M. Wt: 176.26 g/mol
InChI Key: DRDGANMTXUQXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-(2-pyridinyl)piperidine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-(3-methylpiperidin-3-yl)pyridine

InChI

InChI=1S/C11H16N2/c1-11(6-4-7-12-9-11)10-5-2-3-8-13-10/h2-3,5,8,12H,4,6-7,9H2,1H3

InChI Key

DRDGANMTXUQXHV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC1)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dried flask under nitrogen was added borane tetrahydrofuran complex (1 M solution, 8.79 ml, 8.79 mmol), and tetrahydrofuran (10 ml). The solution was cooled to 0° C. and a solution of 5-methyl-5-(2-pyridinyl)-2-piperidone (Preparation 41, 1 g, 5.26 mmol) in tetrahydrofuran (20 ml) was added. The reactants were warmed to room temperature and then heated at reflux for 6 h. Further borane tetrahydrofuran, complex (1M solution, 8.79 ml, 8.79 mmol) was added and the reaction mixture was heated at reflux for 18 h. Thin layer chromatography still showed starting material was present so further borane tetrahydrofuran complex (1M solution, 8.79 ml, 8.79 mmol) was added and the reaction mixture was heated under reflux for 18 h. Upon completion hydrochloric acid (6M) was added to the reaction mixture and the mixture was stirred for 30 min. The reaction mixture was partially concentrated before adjusting to pH 11 with solid sodium hydroxide. The organic extracts were extracted with dichloromethane (5×20 ml) and dried (Na2SO4) to give a crude oil (0.45 g). The oil was purified by flash chromatography eluting with dichloromethane:methanol:0.88 ammonia solution (94:4:2) to give the title compound as an oil (0.20 g, 22%).
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